![molecular formula C18H16ClN3O4 B2644280 2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-97-0](/img/structure/B2644280.png)
2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as CNOPB, is a chemical compound that has been widely used in scientific research due to its potential pharmacological effects.
Aplicaciones Científicas De Investigación
Structural Characterization and Antitubercular Applications
The structural characterization of compounds closely related to 2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide, has been described. These compounds serve as precursors for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, which are promising new candidates for antituberculosis drugs (Richter et al., 2021).
Inhibition of Mosquito Development
Compounds such as SIR-8514 and SIR-6874, which share structural similarities with the chemical , have shown promising activity against mosquitoes. These substances are highly effective inhibitors of mosquito development in both laboratory and field settings, offering potential for controlling larval populations of certain mosquito species at low application rates (Schaefer et al., 1978).
Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives, which include structural motifs similar to the compound of interest, have been studied for their corrosion inhibition efficacy on mild steel in acidic conditions. These studies have shown that certain substituents can significantly enhance or decrease the inhibition efficiency, providing valuable insights into the design of effective corrosion inhibitors (Mishra et al., 2018).
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-16-8-7-14(22(25)26)11-15(16)18(24)20-12-4-3-5-13(10-12)21-9-2-1-6-17(21)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWMUORRDRGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2644199.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2644200.png)
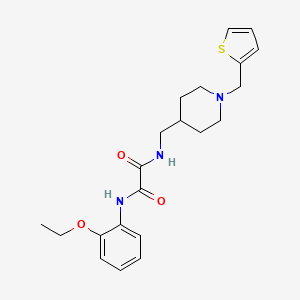
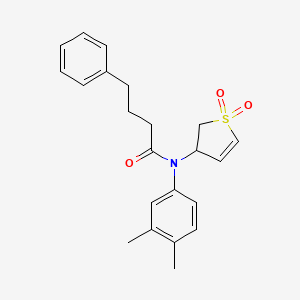
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2644205.png)
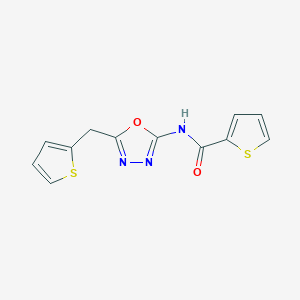
![(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2644207.png)
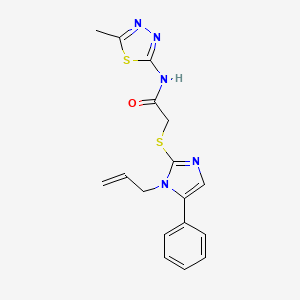
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2644210.png)
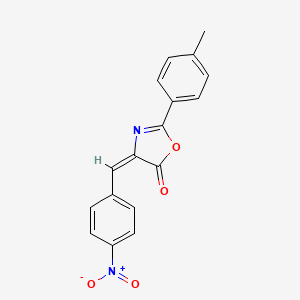
![Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2644213.png)

![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)
